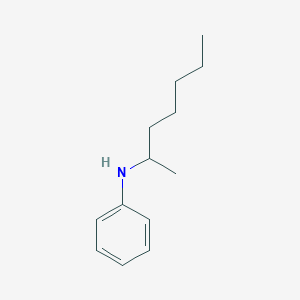

N-(2-Heptyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-heptan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h5,7-8,10-12,14H,3-4,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKJQOUZLQYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309113 | |

| Record name | N-(1-Methylhexyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67915-63-3 | |

| Record name | N-(1-Methylhexyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylhexyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-(1-methylhexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Heptyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-Heptyl)aniline, a secondary aromatic amine. This document details a common synthetic route, outlines a detailed experimental protocol, and presents a thorough characterization profile of the target molecule. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the direct reductive amination of aniline with 2-heptanone. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

The synthesis proceeds via the following reaction:

Experimental Protocol

This protocol is an adapted general procedure for the reductive amination of ketones with anilines.

Materials:

-

Aniline

-

2-Heptanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of aniline (1.0 eq.) and 2-heptanone (1.1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask is added a catalytic amount of glacial acetic acid.

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the stirred solution.

-

The reaction is allowed to proceed at room temperature and is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through the analysis of its physical and spectroscopic properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| IUPAC Name | N-(heptan-2-yl)aniline |

| CAS Number | 67915-63-3 |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.31 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not available |

| Density | Not available |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 2H | Aromatic H (meta) |

| ~6.70 | t | 1H | Aromatic H (para) |

| ~6.60 | d | 2H | Aromatic H (ortho) |

| ~3.60 | m | 1H | N-CH |

| ~3.50 (broad) | s | 1H | N-H |

| ~1.60 - 1.20 | m | 8H | -(CH₂)₄- |

| ~1.20 | d | 3H | CH-CH₃ |

| ~0.90 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~147.5 | Aromatic C-N |

| ~129.0 | Aromatic CH (meta) |

| ~117.0 | Aromatic CH (para) |

| ~113.0 | Aromatic CH (ortho) |

| ~52.0 | N-CH |

| ~39.0 | -CH₂- |

| ~31.8 | -CH₂- |

| ~25.0 | -CH₂- |

| ~22.6 | -CH₂- |

| ~20.5 | CH-CH₃ |

| ~14.1 | -CH₂-CH₃ |

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3050-3020 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Strong | Aromatic C=C bending |

| ~1320 | Medium | C-N stretch (aromatic amine) |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 191 | Molecular ion [M]⁺ |

| 176 | Loss of a methyl group ([M-CH₃]⁺) |

| 120 | Loss of a pentyl radical ([M-C₅H₁₁]⁺) |

| 106 | Benzylic cleavage |

| 93 | Aniline radical cation |

| 77 | Phenyl cation |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Physicochemical Properties of N-(2-Heptyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of N-heptylaniline, an isomer of N-(2-Heptyl)aniline, due to the limited availability of specific experimental data for the latter. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters, including boiling point, melting point, density, solubility, and pKa. These methodologies are presented to guide researchers in the experimental characterization of this compound and related compounds.

Introduction

This compound is an aromatic amine with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physicochemical properties is fundamental for its application, formulation, and process development. This guide addresses the current knowledge gap by presenting data for a closely related isomer and providing standardized methodologies for its experimental characterization.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N | [1] |

| Molecular Weight | 191.31 g/mol | [1] |

| Boiling Point | 160-161 °C at 21 Torr | [2] |

| Density | 0.906 g/cm³ (Predicted) | [2] |

| pKa | 5.05 ± 0.50 (Predicted) | [2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[3][4]

Methodology: Capillary Method [3][4]

-

Sample Preparation: A small amount of the liquid sample is introduced into a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube or an oil bath) containing a high-boiling point liquid like paraffin oil.[4]

-

Heating: The heating bath is gently and uniformly heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

Since this compound is expected to be a liquid at room temperature, the determination of its melting point would be relevant if it were to solidify at lower temperatures or for purity assessment of a solid derivative. The capillary method is also widely used for melting point determination of solids.[5][6]

Methodology: Capillary Method for Solids [5]

-

Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube.[5][7]

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are observed.

-

Melting Point Range: The recorded temperature range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.[5][7]

Determination of Density

The density of a liquid can be determined using several methods, including the use of a pycnometer or by measuring the mass of a known volume.[8][9]

Methodology: Using a Graduated Cylinder and Balance [10][11]

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

Volume Measurement: A specific volume of the liquid is accurately measured into the graduated cylinder.

-

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.

-

Mass of Liquid: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[12]

Methodology: Saturation Method [12][13]

-

Solvent Measurement: A known volume of the solvent (e.g., distilled water) is placed in a test tube.

-

Initial Mass of Solute: A known mass of the solute is weighed.

-

Incremental Addition: Small, known amounts of the solute are added to the solvent.

-

Dissolution: After each addition, the mixture is agitated thoroughly to ensure maximum dissolution.

-

Saturation Point: The addition of solute is stopped when a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Final Mass of Solute: The mass of the remaining, undissolved solute is measured.

-

Solubility Calculation: The mass of the dissolved solute is calculated by subtracting the final mass from the initial mass. The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine like this compound, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for pKa determination.[14][15]

Methodology: Potentiometric Titration [14][16]

-

Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.

-

Initial pH: The initial pH of the sample solution is recorded.

-

Titration: The acidic titrant is added in small, known increments. After each addition, the solution is stirred, and the pH is recorded.

-

Equivalence Point: The titration is continued past the equivalence point, which is the point of the steepest pH change.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The volume at the half-equivalence point is determined.

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point.

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the searched literature regarding signaling pathways directly involving this compound. The experimental workflows provided in this guide are for the determination of its fundamental physicochemical properties.

Conclusion

This technical guide has summarized the currently available, albeit limited, physicochemical data for an isomer of this compound and has provided detailed, standardized protocols for the experimental determination of its key properties. The methodologies and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating the comprehensive characterization of this and other related novel compounds. Accurate experimental determination of these properties is essential for future research and development involving this compound.

References

- 1. N-Heptylaniline | C13H21N | CID 137787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3007-70-3 CAS MSDS (N-heptylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. mt.com [mt.com]

- 9. quora.com [quora.com]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. education.com [education.com]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. scribd.com [scribd.com]

Spectroscopic Data and Analysis of N-(2-Heptyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(2-Heptyl)aniline, also known as N-(heptan-2-yl)aniline. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document focuses on predicted data based on the analysis of analogous secondary aromatic amines. It also outlines the general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 - 7.20 | t | 2H | Ar-H (meta) |

| ~6.60 - 6.70 | t | 1H | Ar-H (para) |

| ~6.50 - 6.60 | d | 2H | Ar-H (ortho) |

| ~3.60 | br s | 1H | N-H |

| ~3.40 - 3.50 | sextet | 1H | N-CH(CH₃) |

| ~1.50 - 1.60 | m | 2H | CH₂ |

| ~1.20 - 1.40 | m | 6H | (CH₂)₃ |

| ~1.15 | d | 3H | CH(CH₃) |

| ~0.80 - 0.90 | t | 3H | CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C (C-N) |

| ~129 | Ar-C (meta) |

| ~117 | Ar-C (para) |

| ~113 | Ar-C (ortho) |

| ~52 | N-CH |

| ~38 | CH₂ |

| ~32 | CH₂ |

| ~29 | CH₂ |

| ~23 | CH₂ |

| ~20 | CH(CH₃) |

| ~14 | CH₂-CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch[1][2][3] |

| ~3050 - 3020 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Strong | C=C aromatic ring stretch |

| ~1320 | Medium | Aromatic C-N stretch[3] |

| ~750, ~690 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 191 | Moderate | [M]⁺ (Molecular Ion)[1] |

| 120 | High | [M - C₅H₁₁]⁺ (α-cleavage, loss of pentyl radical) |

| 106 | High | [M - C₆H₁₃]⁺ (α-cleavage, loss of hexyl radical) |

| 93 | Moderate | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

-

-

Sample Preparation (Liquid Film):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Acquisition:

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically perform the Fourier transform and background subtraction to generate the final IR spectrum.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is typically programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method for generating fragments.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Data Processing: The software records the mass spectrum of the compound as it elutes. The resulting chromatogram and mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal mass, which is a useful diagnostic tool.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

"CAS number and molecular structure of N-(2-Heptyl)aniline"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Heptyl)aniline, detailing its chemical identity, physicochemical properties, a plausible synthetic protocol, and its molecular structure. This information is intended to support research and development activities where this compound may be of interest.

Chemical Identity and Properties

This compound, also known by its IUPAC name N-heptan-2-ylaniline, is a secondary amine derivative of aniline. It is characterized by a heptyl group attached to the nitrogen atom of the aniline molecule at the second carbon of the heptyl chain.

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature; therefore, some values are computed estimates.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N | Guidechem |

| Molecular Weight | 191.31 g/mol | [1] |

| IUPAC Name | N-heptan-2-ylaniline | [1] |

| Density | 0.918 g/cm³ (predicted) | Guidechem |

| Boiling Point | 287.8 °C at 760 mmHg (predicted) | Guidechem |

| Flash Point | 127.2 °C (predicted) | Guidechem |

| Refractive Index | 1.522 (predicted) | Guidechem |

| LogP (Octanol-Water) | 4.14 (predicted) | Guidechem |

Molecular Structure

The molecular structure of this compound consists of a benzene ring bonded to a secondary amine, which is further substituted with a 2-heptyl group.

Caption: Molecular structure of this compound.

Experimental Protocols: Proposed Synthesis

Reaction Scheme:

Aniline + 2-Heptanone → this compound

Materials and Reagents:

-

Aniline

-

2-Heptanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar reducing agent like sodium cyanoborohydride (NaBH₃CN).[5]

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.

-

Acetic acid (optional, as a catalyst for imine formation).

-

Saturated sodium bicarbonate solution.

-

Brine (saturated sodium chloride solution).

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.).

-

Stirring apparatus (magnetic stirrer and stir bar).

-

Equipment for solvent removal (rotary evaporator).

-

Chromatography equipment for purification (silica gel, solvents).

Proposed Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 equivalent) and 2-heptanone (1.1 equivalents) dissolved in anhydrous dichloromethane.

-

Imine Formation: If desired, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate the formation of the imine intermediate. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the stirred solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

References

"solubility and stability of N-(2-Heptyl)aniline"

An In-depth Technical Guide to the Solubility and Stability of N-(2-Heptyl)aniline and Related N-Alkylanilines

Introduction

This compound is a secondary amine belonging to the N-alkylaniline class of compounds. Its structure, featuring a heptyl group attached to the nitrogen atom of an aniline molecule, imparts specific physicochemical properties that are critical for its application in various fields, including as a synthetic intermediate in the chemical and pharmaceutical industries. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, presenting a framework for its characterization. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and expected data presentation for its analysis, drawing parallels with similar N-alkylanilines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its solubility and stability profiles.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N | ChemSpider |

| Molecular Weight | 191.32 g/mol | ChemSpider |

| Appearance | Not specified | - |

| Boiling Point | 285.6±9.0 °C at 760 mmHg | ChemSpider |

| Flash Point | 118.8±12.5 °C | ChemSpider |

| Density | 0.9±0.1 g/cm³ | ChemSpider |

| pKa | 4.96±0.10 | ChemSpider |

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and overall bioavailability in pharmaceutical formulations, as well as its handling and reaction kinetics in chemical synthesis. The solubility of this compound is expected to be low in aqueous media due to its significant hydrophobic character, conferred by the heptyl chain and the benzene ring.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a standard and reliable technique for determining the water solubility of a substance.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the test medium (e.g., purified water, buffer solutions of different pH) in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study is often conducted to determine the time to reach equilibrium.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate Analysis: The experiment is performed in triplicate to ensure the precision of the results.

Hypothetical Solubility Data

The following table illustrates how the solubility data for this compound would be presented.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | < 0.1 |

| pH 1.2 Buffer (0.1 N HCl) | 37 | 0.5 - 1.0 |

| pH 4.5 Buffer (Acetate) | 37 | < 0.1 |

| pH 6.8 Buffer (Phosphate) | 37 | < 0.1 |

| pH 7.4 Buffer (Phosphate) | 37 | < 0.1 |

| Ethanol | 25 | > 100 |

| Methanol | 25 | > 100 |

| Dichloromethane | 25 | > 100 |

Stability Profile

Stability testing is crucial to identify the degradation pathways and kinetics of a compound, which informs its storage conditions, shelf-life, and potential for generating impurities. N-alkylanilines are susceptible to oxidative and photolytic degradation.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 80 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 80 °C for 24 hours.

-

Neutral Hydrolysis: Purified water at 80 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Photostability: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A control sample is protected from light.

-

Thermal Degradation: The solid compound is heated at 60 °C for 48 hours.

-

-

Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC method at various time points. The parent compound's peak is monitored, and any new peaks corresponding to degradation products are identified. Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradation products.

Hypothetical Stability Data (Forced Degradation)

The results of a forced degradation study would be summarized as follows:

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 N HCl, 80°C, 24h | < 5% | Not significant |

| 0.1 N NaOH, 80°C, 24h | < 5% | Not significant |

| Water, 80°C, 24h | < 2% | Not significant |

| 3% H₂O₂, RT, 24h | 15-25% | Oxidized species (e.g., N-oxide, hydroxylated ring) |

| Photolytic (ICH Q1B) | 10-20% | Dimerization products, colored degradants |

| Thermal (60°C, 48h) | < 2% | Not significant |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a new chemical entity like this compound.

Caption: Experimental workflow for solubility and stability testing.

Potential Degradation Pathway

This diagram illustrates a plausible oxidative degradation pathway for an N-alkylaniline, which is a primary route of instability for this class of compounds.

Caption: Potential degradation pathways for this compound.

Conclusion

While specific data on this compound is scarce, this guide provides a robust framework for its characterization based on established scientific principles and regulatory guidelines. The described experimental protocols for solubility and stability are fundamental for any research or development program involving this compound. The provided hypothetical data tables and diagrams serve as a clear template for the presentation and interpretation of results. Researchers and drug development professionals can use this guide to design and execute the necessary studies to fully understand the physicochemical properties of this compound and related molecules.

An In-depth Technical Guide to the Synthesis of N-(2-Heptyl)aniline from 2-Heptanone and Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Heptyl)aniline, a secondary amine with potential applications in pharmaceutical and materials science. The primary synthetic route detailed is the reductive amination of 2-heptanone with aniline. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant analytical data for the product.

Introduction

N-substituted anilines are a significant class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The synthesis of these compounds via reductive amination of ketones and anilines is a robust and widely employed methodology due to its efficiency and operational simplicity. This guide focuses on the specific synthesis of this compound from readily available starting materials, 2-heptanone and aniline.

The core of this transformation is the formation of an imine intermediate from the condensation of the ketone and the amine, which is subsequently reduced in situ to the desired secondary amine. Various reducing agents and catalytic systems can be employed for this purpose, offering flexibility in reaction conditions and scalability.

Reaction Mechanism

The synthesis of this compound from 2-heptanone and aniline proceeds via a two-step reductive amination mechanism. The initial step involves the acid-catalyzed nucleophilic addition of aniline to the carbonyl carbon of 2-heptanone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield a Schiff base (imine). The subsequent step is the reduction of the C=N double bond of the imine to the corresponding amine.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods can be employed for the reductive amination of 2-heptanone with aniline. Below are two representative protocols: one utilizing a homogenous catalyst and hydrogen gas, and another employing a common laboratory reducing agent, sodium borohydride.

Catalytic Hydrogenation using an Iridium Catalyst

This method has been reported to provide a high yield of the desired product.[1]

Reagents and Materials:

-

2-Heptanone

-

Aniline

-

Iridium-phosphate catalyst (e.g., [Ir(COD)Cl]₂ and a chiral phosphate ligand)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Hydrogenation apparatus

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the iridium-phosphate catalyst.

-

Add anhydrous solvent to dissolve the catalyst.

-

Add aniline followed by 2-heptanone to the reaction mixture.

-

Seal the flask and purge with hydrogen gas.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 5 bar).[1]

-

Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for the required reaction time (e.g., 2-7 hours).[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Reductive Amination using Sodium Borohydride

This protocol offers a convenient alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment.

Reagents and Materials:

-

2-Heptanone

-

Aniline

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification glassware

Procedure:

-

In a round-bottom flask, dissolve 2-heptanone and aniline in methanol.

-

Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride in small portions to the cooled solution. (Caution: Hydrogen gas evolution).

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Catalytic Hydrogenation (Iridium Catalyst) | Reductive Amination (NaBH₄) |

| Reactants | 2-Heptanone, Aniline | 2-Heptanone, Aniline |

| Catalyst/Reducing Agent | Iridium-Phosphate Catalyst / H₂ | NaBH₄ |

| Solvent | Toluene or Dichloromethane | Methanol or Ethanol |

| Temperature | 35 °C | 0 °C to Room Temperature |

| Reaction Time | 2 - 7 hours | 3 - 6 hours |

| Yield | 83%[1] | Typically moderate to good |

| Purification | Column Chromatography | Column Chromatography |

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Physical Properties:

-

Molecular Formula: C₁₃H₂₁N

-

Molecular Weight: 191.31 g/mol [2]

Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the aniline ring, a multiplet for the methine proton on the heptyl chain adjacent to the nitrogen, and signals for the aliphatic protons of the heptyl group. |

| ¹³C NMR (CDCl₃) | Peaks in the aromatic region for the aniline carbons, a signal for the methine carbon attached to the nitrogen, and several signals in the aliphatic region for the heptyl chain carbons.[2] |

| IR (Infrared) | Characteristic N-H stretching absorption for a secondary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.[2] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the product.[2] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound from 2-heptanone and aniline via reductive amination. The provided experimental protocols, along with the reaction mechanism and characterization data, offer a solid foundation for researchers and scientists to successfully synthesize and characterize this compound. The choice of methodology, either catalytic hydrogenation or the use of a chemical reducing agent, can be adapted based on the available laboratory infrastructure and specific experimental requirements.

References

An In-Depth Technical Guide to the Synthesis of N-Heptylaniline via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N-heptylaniline, a secondary amine with applications in organic synthesis and materials science. The primary focus of this guide is on the reductive amination of aniline with heptanal, a robust and widely utilized method for C-N bond formation. This document will detail the underlying chemical principles, provide a step-by-step experimental protocol, present relevant quantitative data in a clear, tabular format, and offer visual representations of the reaction workflow and mechanism.

Introduction to Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds in a two-step sequence, typically performed in a single pot. The first step involves the nucleophilic addition of an amine to a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion. In the second step, the imine or iminium ion is reduced by a suitable reducing agent to afford the corresponding amine.

For the synthesis of N-heptylaniline, aniline serves as the amine component and heptanal as the aldehyde. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mild nature and high selectivity for the iminium ion over the carbonyl group, which minimizes the formation of the corresponding alcohol byproduct (heptanol).

Experimental Protocol: Synthesis of N-Heptylaniline

This protocol is adapted from established procedures for the reductive amination of anilines with aliphatic aldehydes and provides a reliable method for the synthesis of N-heptylaniline.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Aniline | C₆H₇N | 93.13 | ≥99.5% | Sigma-Aldrich |

| Heptanal | C₇H₁₄O | 114.19 | ≥95% | Sigma-Aldrich |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 95% | Sigma-Aldrich |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Fisher Scientific |

2.2. Reaction Procedure

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq, for example, 1.86 g, 20 mmol) and anhydrous 1,2-dichloroethane (40 mL).

-

Stir the solution at room temperature until the aniline is fully dissolved.

-

To the stirred solution, add heptanal (1.1 eq, 2.51 g, 22 mmol).

-

Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq, 6.36 g, 30 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). The reaction is typically complete within 3-6 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure N-heptylaniline.

2.3. Expected Yield and Physical Properties

| Property | Value |

| Typical Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₃H₂₁N |

| Molar Mass | 191.31 g/mol |

| Boiling Point | 275-277 °C |

Reaction Mechanism and Workflow

The synthesis of N-heptylaniline via reductive amination follows a well-defined pathway. The key steps are the formation of an iminium ion followed by its reduction.

Caption: One-pot reductive amination workflow for N-heptylaniline synthesis.

The chemical mechanism involves the initial reaction of the nucleophilic aniline with the electrophilic carbonyl carbon of heptanal.

Caption: Simplified mechanism of reductive amination.

Characterization of N-Heptylaniline

The structure and purity of the synthesized N-heptylaniline can be confirmed by various spectroscopic techniques. The following table summarizes the expected NMR data based on the structure and data from closely related analogs.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.25 - 7.15 | m |

| 6.75 - 6.65 | m |

| 3.60 (br s) | s |

| 3.10 | t, J = 7.2 Hz |

| 1.62 | p, J = 7.2 Hz |

| 1.40 - 1.25 | m |

| 0.89 | t, J = 6.8 Hz |

Note: NMR chemical shifts are predictive and may vary slightly.

Safety Considerations

-

Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Heptanal: Flammable liquid and vapor. Keep away from ignition sources.

-

Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

-

1,2-Dichloroethane: A suspected carcinogen. Use only in a fume hood with appropriate PPE.

Conclusion

The reductive amination of aniline with heptanal using sodium triacetoxyborohydride is an efficient and high-yielding method for the synthesis of N-heptylaniline. The one-pot procedure, mild reaction conditions, and straightforward work-up make this a valuable protocol for researchers in organic synthesis and drug development. Careful adherence to the experimental procedure and safety precautions will ensure a successful and safe synthesis.

An In-Depth Technical Guide to the N-Alkylation of Aniline with 2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-alkylation of aniline with 2-heptanol, a key reaction in the synthesis of N-alkylated anilines. These compounds are significant intermediates in the production of dyes, pharmaceuticals, agrochemicals, and other functional materials. This document details the prevalent reaction mechanism, presents quantitative data from various catalytic systems, and offers a generalized experimental protocol for this transformation.

Core Concept: The Borrowing Hydrogen Mechanism

The N-alkylation of amines with alcohols predominantly proceeds via a highly atom-economical and environmentally benign process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[1][2][3][4][5] This catalytic cycle avoids the use of stoichiometric and often hazardous alkylating agents like alkyl halides by utilizing the alcohol itself as the alkyl source, with water being the only byproduct.[6]

The mechanism can be summarized in three key steps:

-

Dehydrogenation: The catalyst "borrows" hydrogen from the alcohol (2-heptanol), oxidizing it to the corresponding ketone (2-heptanone).

-

Condensation: The in situ generated ketone then reacts with the amine (aniline) to form an imine intermediate, releasing a molecule of water.

-

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product, N-(heptan-2-yl)aniline, and regenerating the active catalyst for the next cycle.

This process is highly efficient and is facilitated by a variety of transition metal catalysts, including those based on ruthenium, iridium, manganese, gold, and others.[1][3][6][7]

References

- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 7. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]

A Theoretical and Computational Guide to the Structure of N-(2-Heptyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(2-Heptyl)aniline

This compound is an aromatic secondary amine. Its structure is characterized by an aniline core with a heptyl group attached to the nitrogen atom at the second carbon position. This substitution introduces a chiral center and significant conformational flexibility, making theoretical calculations an essential tool for understanding its steric and electronic profile. Such understanding is critical for predicting its reactivity, intermolecular interactions, and potential biological activity.

Methodologies for Theoretical Calculation

The structural and electronic properties of this compound can be reliably predicted using a variety of computational chemistry methods. Density Functional Theory (DFT) is a widely used and effective method for this class of molecules, offering a good balance between accuracy and computational cost.

Computational Workflow

A typical computational investigation of the this compound structure follows a well-defined workflow. This process begins with the initial construction of the molecule and proceeds through geometry optimization and subsequent analysis of its properties.

The Enduring Legacy of N-Alkylanilines: From Aniline Dyes to Targeted Cancer Therapies

An In-depth Technical Guide on the Discovery, History, and Modern Applications of N-Alkylanilines for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-alkylanilines, a class of organic compounds characterized by an alkyl group attached to the nitrogen atom of an aniline molecule, have played a pivotal role in the advancement of chemical synthesis and medicinal chemistry. From their early discovery in the 19th century, intertwined with the burgeoning synthetic dye industry, to their contemporary applications as key pharmacophores in targeted cancer therapies, the journey of N-alkylanilines is a testament to the evolution of organic chemistry and its profound impact on human health. This technical guide provides a comprehensive overview of the discovery and history of N-alkylanilines, detailing key synthetic methodologies, quantitative data, and their significant role in modern drug development, particularly in the modulation of critical signaling pathways.

Discovery and Early History

The story of N-alkylanilines is inextricably linked to the discovery and investigation of aniline itself. Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo.[1] However, it was the pioneering work of August Wilhelm von Hofmann in the mid-19th century that laid the foundation for understanding the chemistry of aniline and its derivatives.[2] Hofmann's research on the reactions of aniline helped to establish the basis of the aniline dye industry.[2]

A pivotal moment in the history of N-alkylanilines was the discovery of the Hofmann-Martius rearrangement . This reaction, coinced by Hofmann and his student Carl Alexander von Martius, demonstrated the conversion of an N-alkylated aniline to the corresponding ortho- and para- C-alkylated aniline upon heating with an acid catalyst, typically hydrochloric acid.[3] This discovery opened up new avenues for the synthesis of substituted anilines and provided fundamental insights into the reactivity of these compounds.

The industrial importance of N-alkylanilines grew with the development of the synthetic dye industry. N-methylation of aniline with methanol at elevated temperatures over acid catalysts was found to produce N-methylaniline and N,N-dimethylaniline, which became crucial intermediates in the production of various dyes.[1]

Key Synthetic Methodologies

The synthesis of N-alkylanilines has evolved significantly since the early days of aniline chemistry. While classical methods remain relevant, modern techniques offer improved efficiency, selectivity, and environmental sustainability.

Classical N-Alkylation

The direct N-alkylation of aniline with alkyl halides is a fundamental method for preparing N-alkylanilines. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.

A more controlled classical approach involves the reaction of aniline with alcohols at elevated temperatures in the presence of acid catalysts. For instance, N-methylaniline can be synthesized by reacting aniline with methanol.

Hofmann-Martius Rearrangement

The Hofmann-Martius rearrangement remains a valuable tool for the synthesis of C-alkylated anilines from N-alkylanilines. The reaction proceeds through the dissociation of the N-alkyl group, which then acts as an electrophile in a Friedel-Crafts-like alkylation of the aniline ring, predominantly at the ortho and para positions.[3]

Modern Catalytic Methods

Recent years have witnessed the development of highly efficient and selective catalytic methods for N-alkylaniline synthesis.

Non-precious metal catalysts, particularly those based on cobalt, have emerged as powerful tools for the N-alkylation of amines with alcohols.[4][5] These reactions often proceed via a "hydrogen-borrowing" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the aniline.

A significant advancement in the synthesis of N-alkylanilines is the direct C-H amination of arenes using iron catalysis. This method allows for the formation of a C-N bond by directly functionalizing a C-H bond of the aromatic ring, offering a more atom-economical and efficient route to these compounds.

Quantitative Data

This section summarizes key quantitative data for a selection of common N-alkylanilines, providing a basis for comparison of their physical and spectroscopic properties.

Physical Properties

| Compound | Alkyl Group(s) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Aniline | - | C₆H₇N | 93.13 | 184 | -6 | 1.022 |

| N-Methylaniline | -CH₃ | C₇H₉N | 107.15 | 196-197 | -57 | 0.989 |

| N-Ethylaniline | -C₂H₅ | C₈H₁₁N | 121.18 | 204-205 | -63.5 | 0.963 |

| N-Propylaniline | -C₃H₇ | C₉H₁₃N | 135.21 | 222 | -56 | 0.936 |

| N,N-Dimethylaniline | -CH₃, -CH₃ | C₈H₁₁N | 121.18 | 193-194 | 2 | 0.956 |

| N,N-Diethylaniline | -C₂H₅, -C₂H₅ | C₁₀H₁₅N | 149.23 | 215-217 | -38 | 0.938 |

Note: Data compiled from various sources.[1][6][7]

Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| N-Methylaniline | 7.31 (t, 2H), 6.84 (t, 1H), 6.71 (d, 2H), 3.57 (s, 1H, NH), 2.91 (s, 3H) | 149.45, 129.28, 117.28, 112.50, 30.76 | 3405 (N-H), 3050, 2920, 1603, 1507, 749, 692 | 107 (M⁺), 106, 77 |

| N,N-Diethylaniline | 7.20-7.30 (m, 2H), 6.60-6.75 (m, 3H), 3.35 (q, 4H), 1.15 (t, 6H) | 147.7, 129.1, 115.9, 112.2, 44.3, 12.6 | 3055, 2970, 1600, 1505, 745, 690 | 149 (M⁺), 134, 105, 77 |

Note: Spectroscopic data is dependent on the solvent and instrument used. The data presented here is representative.[8][9][10]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations discussed in this guide.

Synthesis of N-Methylaniline from Aniline and Methanol

Procedure: A mixture of aniline (1.0 mol), methanol (2.0 mol), and a catalytic amount of a copper-based catalyst is heated in an autoclave with stirring at a temperature of 200-250 °C. The reaction is carried out under the saturated pressure of methanol at the reaction temperature (typically 50-150 atmospheres). After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The resulting liquid is then subjected to distillation to remove low-boiling substances and purify the N-methylaniline.

Hofmann-Martius Rearrangement of N-Ethylaniline

Procedure: N-Ethylaniline is heated with anhydrous cobalt bromide at 190-200 °C under reduced pressure (approximately 200 mm Hg) for about 10 hours. The reaction mixture is then cooled, and the product, p-aminoethylbenzene, is isolated and purified.[11]

Cobalt-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

Procedure: To an oven-dried screw-capped tube, aniline (0.5 mmol), benzyl alcohol (1.0 mmol), a cobalt-based catalyst (e.g., Co@NC-800-L1, 15 mg, 0.86 mol% Co), and potassium tert-butoxide (t-BuOK, 0.5 mmol) are added. The tube is flushed with argon, and 2 mL of toluene is added. The reaction mixture is then heated at 140 °C for 24 hours. After cooling to room temperature, the product, N-benzylaniline, is isolated and purified by column chromatography.[12]

Role in Drug Development and Signaling Pathways

The N-alkylaniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its tunable electronic and steric properties, makes it an attractive pharmacophore for targeting various biological macromolecules. A particularly significant application of N-alkylaniline derivatives is in the development of kinase inhibitors for cancer therapy.

Erlotinib: Targeting the EGFR Signaling Pathway

Erlotinib (marketed as Tarceva) is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13] The chemical structure of erlotinib features a 4-anilinoquinazoline core, where the N-alkylaniline moiety plays a crucial role in binding to the ATP-binding site of the EGFR kinase domain.[13][14]

Mechanism of Action: In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[15] Erlotinib competitively inhibits the binding of ATP to the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and the activation of downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[14][16] This inhibition ultimately leads to a decrease in cancer cell proliferation and an increase in apoptosis.[2]

Figure 1: Erlotinib Inhibition of the EGFR Signaling Pathway

Imatinib: Targeting the Bcr-Abl Signaling Pathway

Imatinib (marketed as Gleevec) is another groundbreaking targeted therapy that contains a derivative of an N-alkylaniline structure. It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[17]

Mechanism of Action: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of white blood cells in CML.[17][18] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation and preventing the phosphorylation of downstream substrates.[19] This blockage of Bcr-Abl signaling inhibits the proliferation of leukemic cells and induces apoptosis.[20] The downstream pathways affected include the Ras/MAPK and PI3K/Akt pathways.[18][20]

Figure 2: Imatinib Inhibition of the Bcr-Abl Signaling Pathway

Experimental and Logical Workflows

The synthesis and application of N-alkylanilines follow a structured workflow, from initial synthesis and purification to their evaluation in biological systems.

Figure 3: General Workflow for N-Alkylaniline Synthesis and Evaluation

Conclusion

The journey of N-alkylanilines, from their origins in the colorful world of synthetic dyes to their current position at the forefront of precision medicine, highlights the enduring power of fundamental organic chemistry. The continuous development of novel synthetic methods has not only improved the efficiency and sustainability of their production but has also enabled the creation of increasingly complex and sophisticated molecules. The critical role of the N-alkylaniline scaffold in targeted therapies like erlotinib and imatinib underscores its importance as a versatile pharmacophore. As our understanding of cellular signaling pathways deepens, the rational design of new N-alkylaniline derivatives promises to yield even more effective and selective drugs for a wide range of diseases, continuing the remarkable legacy of this important class of compounds.

References

- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hofmann–Martius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Cobalt-Catalyzed N-Alkylation of Amines with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,N-Diethylaniline [webbook.nist.gov]

- 11. CC.—The rearrangement of the alkylanilines. Part II. The course of the rearrangement in presence of metallic salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 15. SMPDB [smpdb.ca]

- 16. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 18. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]

- 19. musechem.com [musechem.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

N-(2-Heptyl)aniline: Exploring its Potential as a Pharmaceutical Precursor

Introduction

N-(2-Heptyl)aniline, a secondary aromatic amine, presents itself as a potential building block in the synthesis of novel pharmaceutical compounds. Its structural features, comprising a phenyl ring substituted with a secondary heptyl group at the nitrogen atom, offer a unique combination of lipophilicity and aromaticity. These characteristics are often sought after in medicinal chemistry to enhance drug-like properties, such as membrane permeability and metabolic stability. While this compound is not currently a widely recognized precursor for commercially available pharmaceuticals, its chemical nature suggests its utility in the exploration of new therapeutic agents. This document aims to provide a framework for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving this compound.

General Synthetic Routes and Considerations

The primary synthetic route to this compound and its derivatives involves the N-alkylation of aniline. This can be achieved through various established methods, each with its own set of advantages and considerations regarding yield, selectivity, and reaction conditions.

Reductive Amination: A common and efficient method for the synthesis of N-alkylanilines is the reductive amination of aniline with a suitable ketone, in this case, 2-heptanone. This reaction typically proceeds in the presence of a reducing agent.

Experimental Workflow for Reductive Amination

Caption: General workflow for the synthesis of this compound via reductive amination.

Potential Pharmacological Significance

While direct evidence of pharmaceuticals derived from this compound is scarce in publicly available literature, the structural motif of N-alkylanilines is present in a variety of bioactive molecules. The introduction of a secondary heptyl group could influence the pharmacokinetic and pharmacodynamic properties of a parent compound in several ways:

-

Increased Lipophilicity: The heptyl chain would significantly increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Metabolism: The secondary nature of the alkyl group might offer a different metabolic profile compared to linear or more branched chains, potentially leading to altered drug half-life and clearance.

-

Steric Hindrance: The bulky heptyl group could introduce steric hindrance that might influence the binding affinity and selectivity of the molecule for its biological target.

Hypothetical Signaling Pathway Involvement

Given the prevalence of aniline derivatives in kinase inhibitors, a hypothetical application of a pharmaceutical derived from this compound could be in the modulation of a cellular signaling pathway. For instance, a hypothetical inhibitor, "Heptylanib," could target a specific kinase involved in a cancer-related pathway.

Hypothetical Signaling Pathway for "Heptylanib"

Caption: A hypothetical signaling pathway illustrating the inhibitory action of "Heptylanib".

Application Notes and Protocols

Due to the lack of specific examples of pharmaceuticals derived from this compound, the following protocols are general methodologies for the synthesis and characterization of N-alkylanilines, which can be adapted for this compound.

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

-

Aniline

-

2-Heptanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq) and 2-heptanone (1.2 eq) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation:

| Parameter | Expected Value/Result |

| Yield | 70-90% (variable) |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | Peaks corresponding to aromatic and aliphatic protons |

| ¹³C NMR | Peaks corresponding to aromatic and aliphatic carbons |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight |

| Purity (GC/HPLC) | >95% after purification |

Protocol 2: General Procedure for Acylation of this compound

Materials:

-

This compound

-

Acid chloride or anhydride (e.g., Acetyl chloride)

-

Triethylamine or Pyridine (as a base)

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the acid chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting amide by recrystallization or column chromatography.

Data Presentation:

| Parameter | Expected Value/Result |

| Yield | 80-95% (variable) |

| Appearance | Solid or high-boiling oil |

| ¹H NMR | Appearance of amide proton and shifts in adjacent protons |

| IR Spectroscopy | Characteristic C=O stretch of the amide |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the amide |

While this compound is not yet a prominent precursor in the pharmaceutical industry, its synthesis is straightforward, and its structure possesses characteristics that are of interest in drug design. The provided general protocols and conceptual frameworks can serve as a starting point for researchers to explore the synthesis of novel this compound derivatives and evaluate their potential as new therapeutic agents. Further research is warranted to synthesize and screen a library of such compounds to uncover any potential pharmacological activities.

Application of N-(2-Heptyl)aniline in Polymer Chemistry: Application Notes and Protocols

I. Application Notes

N-(2-Heptyl)aniline is a substituted aniline that holds potential as a monomer for the synthesis of novel conductive polymers. The presence of the heptyl group on the nitrogen atom is expected to significantly influence the properties of the resulting polymer, poly[this compound], compared to unsubstituted polyaniline (PANI).

1. Rationale for Use:

The incorporation of an N-heptyl substituent can enhance the processability of the resulting polymer. A significant drawback of standard PANI is its poor solubility in common organic solvents, which limits its application. The long alkyl chain of this compound is anticipated to increase the solubility of its polymer by reducing intermolecular chain interactions.

2. Potential Applications:

Based on the properties of similar substituted polyanilines, poly[this compound] could be a promising material for various applications:

-

Chemical Sensors: Polyaniline and its derivatives have shown high sensitivity to various gases and changes in pH.[1][2][3] The modified surface morphology and electronic properties resulting from the N-heptyl group could lead to enhanced sensitivity and selectivity for specific analytes, such as ammonia and moisture.[1][3]

-

Anti-Corrosion Coatings: The enhanced solubility would facilitate the formation of uniform polymer films, a critical requirement for effective anti-corrosion coatings on metals.

-

Organic Electronic Devices: Soluble conductive polymers are sought after for applications in printable electronics, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.[4]

-

Electrochromic Devices: Polyaniline exhibits different colors in its various oxidation states, a property utilized in electrochromic devices or "smart windows".[4] The N-heptyl substituent may modulate these electrochromic properties.

3. Expected Properties:

-

Solubility: Expected to be soluble in common organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and potentially chloroform and toluene.[2]

-

Conductivity: The conductivity of N-substituted polyanilines is generally lower than that of unsubstituted PANI due to steric hindrance from the alkyl group, which can disrupt the planarity of the polymer backbone and reduce conjugation. However, upon doping with protonic acids, the polymer is still expected to be electrically conductive.[5]

-